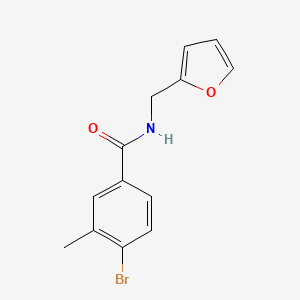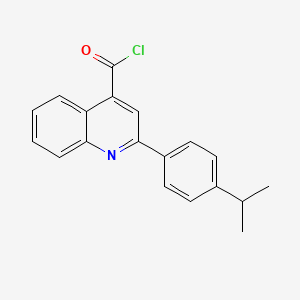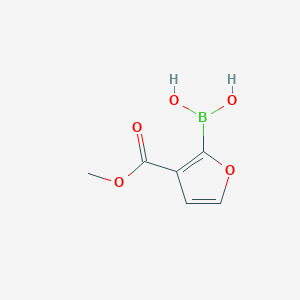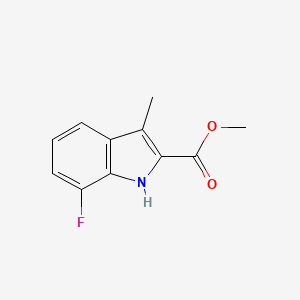
methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Molecular Structure Analysis
The molecular formula of “methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” is C11H10FNO2 . The InChI code is 1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” is a solid substance . It has a molecular weight of 193.18 . The compound should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, have been studied for their potential as antiviral agents. These compounds can be designed to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of derivatives that can target different stages of viral replication .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drugs with anti-inflammatory properties. By modifying the indole scaffold, researchers can develop new derivatives with enhanced activity and selectivity for inflammatory pathways, potentially leading to novel treatments for conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. They can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis. Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate could be a precursor in synthesizing new compounds with potential use in chemotherapy .
Antimicrobial Effects
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. These compounds can be effective against a range of bacteria and fungi, addressing the growing concern of antibiotic resistance .
Antidiabetic Potential
Research has indicated that certain indole derivatives can exhibit antidiabetic effects. They may influence insulin secretion or insulin sensitivity, offering a promising avenue for diabetes treatment and management .
Neuroprotective Effects
Indoles have shown potential in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Derivatives like methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate might be used to develop drugs that protect neuronal cells from damage or degeneration .
Safety and Hazards
Future Directions
Indole derivatives have broad therapeutic potential . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the further exploration and development of “methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate” and other indole derivatives in the future.
Mechanism of Action
Target of Action
Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors in the body .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The presence of the indole nucleus in these compounds contributes to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-7-4-3-5-8(12)10(7)13-9(6)11(14)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHXAYGORUNHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180835 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |
CAS RN |
1255147-47-7 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



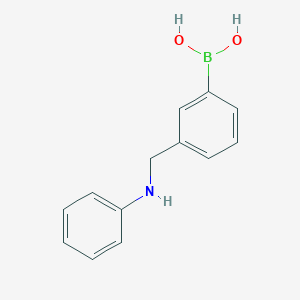
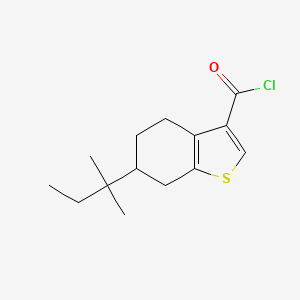
![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454278.png)
![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)

